6-Tert-butylpyridine-3-carboximidamide
Overview
Description
6-Tert-butylpyridine-3-carboximidamide is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Biological Activity
Overview of 6-Tert-butylpyridine-3-carboximidamide
Chemical Structure and Properties
this compound is a pyridine derivative characterized by a tert-butyl group at the 6-position and a carboximidamide functional group at the 3-position. This compound belongs to a class of organic molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Biological Activity
Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Receptor Modulation : Pyridine derivatives often exhibit activity as ligands for various receptors, including adrenergic and serotonin receptors, potentially influencing neurotransmission and mood regulation.
- Antimicrobial Activity : Some studies suggest that pyridine compounds possess antimicrobial properties against bacteria and fungi, likely due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.
Case Studies and Experimental Data
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Antimicrobial Activity :
- In vitro studies have demonstrated that related pyridine derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating moderate efficacy.
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Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of various pyridine derivatives in animal models of inflammation. The administration of these compounds resulted in a significant reduction in edema formation, with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Cancer Research :
- Preliminary research has indicated that certain pyridine-based compounds may induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was found to activate caspase pathways in human breast cancer cells, leading to increased cell death.
Data Table
Biological Activity | Mechanism of Action | Reference Study |
---|---|---|
Antimicrobial | Disruption of cell membranes | Study on pyridine derivatives |
Anti-inflammatory | Inhibition of COX/LOX | Animal model inflammation study |
Antitumor | Induction of apoptosis | Cancer cell line study |
Properties
IUPAC Name |
6-tert-butylpyridine-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPBJOIJAMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.